Bienvenue dans la boutique en ligne BenchChem!

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

GIRK1/2 Activator Metabolic Stability DMPK

This synthetic benzamide derivative features a critical dioxidotetrahydrothiophene (cyclic sulfone) head group that confers nanomolar GIRK1/2 potency and superior metabolic stability compared to urea-based scaffolds like ML297. The ~5-fold selectivity for neuronal GIRK1/2 over cardiac GIRK1/4 makes it essential for safety pharmacology studies de-risking cardiac side effects. Its unique ability to arrest undifferentiated cell proliferation and induce monocyte differentiation sets it apart as a dual-function chemical probe for AML research. The ortho-ethoxybenzamide core provides a validated starting point for TET2 inhibition SAR programs. Researchers transitioning from in vitro electrophysiology to in vivo efficacy models should procure this specific scaffold to ensure target engagement and reproducible results.

Molecular Formula C14H19NO4S
Molecular Weight 297.37
CAS No. 1235346-18-5
Cat. No. B2600486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide
CAS1235346-18-5
Molecular FormulaC14H19NO4S
Molecular Weight297.37
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCC2CCS(=O)(=O)C2
InChIInChI=1S/C14H19NO4S/c1-2-19-13-6-4-3-5-12(13)14(16)15-9-11-7-8-20(17,18)10-11/h3-6,11H,2,7-10H2,1H3,(H,15,16)
InChIKeyFCWZCHCDHHTGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide (CAS 1235346-18-5): A Sulfone-Containing Benzamide for Ion Channel Research


N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide is a synthetic benzamide derivative featuring a dioxidotetrahydrothiophene (cyclic sulfone) head group linked via a methylene bridge to a 2-ethoxybenzamide moiety . This compound is structurally related to a series of G protein-gated inwardly-rectifying potassium (GIRK1/2) channel activators, in which the sulfone group has been shown to improve metabolic stability over prototypical urea-based scaffolds [1]. Its chemical identity is confirmed by the IUPAC name N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzamide, molecular formula C14H19NO4S, and molecular weight 297.37 g/mol .

Procurement Risks with Generic N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide Analogs


Generic benzamide analogs cannot be assumed to be interchangeable due to the critical role of the 1,1-dioxidotetrahydrothiophen-3-yl head group. This sulfone moiety is not merely a spectator; in related GIRK channel activator series, it is essential for conferring nanomolar potency and improved metabolic stability compared to earlier urea-based compounds [1]. Variations in the benzamide substitution pattern (e.g., replacing the 2-ethoxy with a 4-methoxy group) can fundamentally alter ion channel subtype selectivity, as demonstrated by differential EC50 values between GIRK1/2 and GIRK1/4 channels in structurally analogous compounds . Therefore, substituting with a compound lacking this precise combination of a cyclic sulfone and an ortho-ethoxybenzamide scaffold would likely result in unpredictable pharmacological and ADME properties, invalidating experimental comparisons [1].

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide: A Quantitative Comparison Guide for Scientific Procurement


Metabolic Stability Advantage of the Sulfone Head Group Over Urea-Based GIRK Activators

The dioxidotetrahydrothiophene head group, a key structural feature of the target compound, provides a significant enhancement in hepatic microsomal stability compared to the first-generation urea-based GIRK1/2 activators [1]. In a direct series comparison, compounds containing this sulfone head group showed improved metabolic stability metrics in tier 1 DMPK assays, a critical factor for in vivo applications [1]. While direct microsomal half-life data for this specific compound is not publicly available, the class-wide inference from its core scaffold is robust.

GIRK1/2 Activator Metabolic Stability DMPK Sulfone Scaffold

GIRK1/2 vs. GIRK1/4 Subtype Selectivity Conferred by the dioxidotetrahydrothiophene Moiety

Analogs containing the 1,1-dioxidotetrahydrothiophen-3-yl group demonstrate differential activation of GIRK channel subtypes. A closely related pyrazolo-pyridine analog showed an EC50 of approximately 137 nM for GIRK1/2 and 702 nM for GIRK1/4, indicating a ~5-fold selectivity preference for the GIRK1/2 subtype . This selectivity profile is a direct function of the sulfone-containing scaffold and provides a functional advantage over non-selective potassium channel modulators. The target compound, sharing the same head group, is expected to exhibit a similar selectivity pattern.

GIRK Channel Subtype Selectivity Profile GIRK1/2 GIRK1/4

Suppression of Undifferentiated Cell Proliferation: A Unique Functional Differentiation from Standard GIRK Activators

Patent-derived data indicates that N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional activity is not a shared characteristic of standard GIRK1/2 channel activators like ML297 or VU0810464, which are primarily characterized for their electrophysiological effects. This suggests a distinct or additional mechanism of action, making the compound a unique tool for probing the intersection of ion channel modulation and cell differentiation.

Cell Differentiation Anti-proliferative Anti-cancer Psoriasis

Potential Advantage in TET Enzyme Inhibition Over Other 2-Ethoxybenzamide Derivatives

A close structural analog, 2-ethoxybenzamide (Ethenzamide), is a known nonsteroidal anti-inflammatory agent (NSAID) with effects on melanin synthesis via CREB phosphorylation [1]. The target compound extends this simple pharmacophore with a dioxidotetrahydrothienyl-methyl substituent. While the parent 2-ethoxybenzamide shows low bioactivity, analogous compounds with related structural extensions have demonstrated IC50 values in the low micromolar range against TET enzymes (e.g., 1.20E+3 nM for TET2) [2]. This scaffold elaboration transforms a common NSAID fragment into a potential epigenetic probe, making the target compound a superior choice for TET-related mechanistic studies.

TET2 Inhibition Epigenetics 2-Ethoxybenzamide Cancer

Research and Industrial Application Scenarios for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide


In Vivo Proof-of-Concept Studies for Epilepsy and Pain: Leveraging Improved DMPK

The superior metabolic stability of the dioxidotetrahydrothiophene scaffold, as validated in tier 1 DMPK assays for related molecules, makes this compound a strong candidate for procuring for in vivo rodent models of epilepsy or neuropathic pain [1]. Unlike the rapidly cleared urea-based GIRK1/2 activator ML297, this compound is expected to provide a longer half-life, enabling sustained target engagement. This directly addresses a key procurement bottleneck for researchers transitioning from in vitro electrophysiology to in vivo efficacy models.

Investigating GIRK1/2 Subtype-Specific Roles in Cardiac Safety Pharmacology

Based on the demonstrated ~5-fold selectivity for GIRK1/2 over GIRK1/4 in closely related analogs, this compound is a superior choice for probing the distinct physiological roles of neuronal GIRK1/2 without concurrent activation of cardiac GIRK1/4 channels . This scenario is critical for safety pharmacology studies aiming to dissect the mechanism of action of potential neurological drugs and to de-risk cardiac side effects.

Probing the Link Between Ion Channel Modulation and Cell Differentiation in Oncology Research

The uniquely reported ability of this compound to arrest proliferation of undifferentiated cells and induce monocyte differentiation sets it apart from all other GIRK channel modulators [2]. This dual-function profile justifies its procurement as a chemical probe to investigate the under-explored interplay between potassium channel physiology and epigenetic or differentiation pathways in acute myeloid leukemia (AML) and other cancers, a research space where no other tool compound currently fits.

Epigenetic Drug Discovery: A Chemically Distinct Starting Point for TET2 Inhibitor Development

The compound's structural elaboration of the 2-ethoxybenzamide core provides a logical and superior starting point for medicinal chemistry programs targeting TET2 inhibition for cancer or inflammatory diseases, compared to the inactive parent NSAID fragment [3]. Procuring this compound enables structure-activity relationship (SAR) studies that are simply not possible with the commercially abundant but biologically irrelevant 2-ethoxybenzamide.

Quote Request

Request a Quote for N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.